Benzene, (3-methylene-5-hexenyl)-
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Overview
Description
Benzene, (3-methylene-5-hexenyl)- is an organic compound with the molecular formula C13H16 It is a derivative of benzene, characterized by the presence of a methylene group and a hexenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-methylene-5-hexenyl)- typically involves the reaction of benzene with appropriate alkenyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, where benzene is reacted with alkenyl halides in the presence of a catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the product.
Types of Reactions:
Oxidation: Benzene, (3-methylene-5-hexenyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This process can convert double bonds to single bonds, resulting in a saturated product.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, halogenation can occur using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, elevated pressure.
Substitution: Cl2, Br2, Fe, AlCl3, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, (3-methylene-5-hexenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzene, (3-methylene-5-hexenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. This leads to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions.
Comparison with Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Comparison: Benzene, (3-methylene-5-hexenyl)- is unique due to the presence of both a methylene and a hexenyl group, which imparts distinct chemical properties and reactivity. Unlike toluene and ethylbenzene, which have simple alkyl substituents, this compound has a more complex structure, leading to a wider range of potential reactions and applications. Styrene, with its vinyl group, shares some reactivity with Benzene, (3-methylene-5-hexenyl)-, but the additional hexenyl group in the latter provides further opportunities for chemical modifications and applications.
Properties
CAS No. |
134306-74-4 |
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Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-methylidenehex-5-enylbenzene |
InChI |
InChI=1S/C13H16/c1-3-7-12(2)10-11-13-8-5-4-6-9-13/h3-6,8-9H,1-2,7,10-11H2 |
InChI Key |
YGWJCAKDNQFCBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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